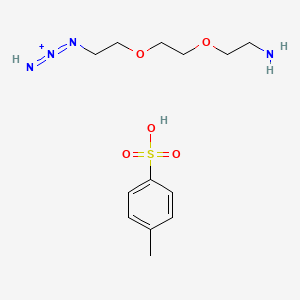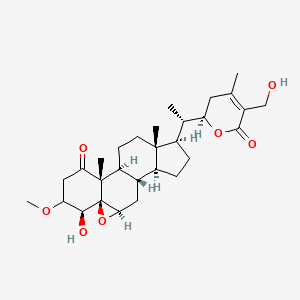
Calhex 231 hydrochloride
Descripción general
Descripción
Calhex 231 hydrochloride is a potent negative allosteric modulator . It blocks increases in [3H]inositol phosphates elicited by activating the human wild-type CaSR transiently Ca2±sensing receptor . It can be used in the study of traumatic hemorrhagic shock (THS) and diabetic cardiomyopathy (DCM) .
Molecular Structure Analysis
The empirical formula of this compound is C25H27ClN2O · HCl . Its molecular weight is 443.41 . The IUPAC name is 4-chloro-N-[(1S,2R)-2-[[1-(1-naphthalenyl)ethyl]amino]cyclohexyl]benzamide .Physical And Chemical Properties Analysis
This compound is a white to beige powder . It is soluble in DMSO at a concentration of 15 mg/mL . It should be stored in a desiccated condition at -20°C .In Vivo
Calhex 231 hydrochloride has been used in a variety of in vivo studies to investigate the effects of PLC inhibition on biological processes. For example, it has been used to study the role of PLC in the regulation of calcium homeostasis, cell proliferation and differentiation, and the response to oxidative stress. In addition, this compound has been used to investigate the role of PLC in the regulation of cell migration and invasion, as well as in the control of inflammation.
In Vitro
In vitro studies have also been conducted to investigate the effects of PLC inhibition on biological processes. Calhex 231 hydrochloride has been used to study the role of PLC in signal transduction pathways, such as the MAPK and PI3K pathways, as well as in the regulation of gene expression. In addition, it has been used to investigate the role of PLC in the regulation of cell proliferation, differentiation, and migration.
Mecanismo De Acción
Target of Action
Calhex 231 hydrochloride is a potent negative allosteric modulator . Its primary target is the Calcium-Sensing Receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a fundamental role in extracellular calcium homeostasis in humans .
Mode of Action
This compound interacts with its target, the CaSR, by blocking the increases in inositol phosphates elicited by activating the human wild-type CaSR . It does this with an IC50 value of 0.39 μM .
Biochemical Pathways
This compound affects several biochemical pathways. It inhibits the Itch-ubiquitin proteasome and Transforming Growth Factor-β1 (TGF-β1)/Smads pathways . This inhibition results in the depression of the proliferation of cardiac fibroblasts and the reduction of collagen deposition .
Pharmacokinetics
It is soluble in dmso up to 15 mg/ml , which may influence its absorption and distribution in the body.
Result of Action
The action of this compound results in several molecular and cellular effects. It has been found to alleviate glucose-induced myocardial fibrosis . It also improves vascular function by inhibiting oxidative stress and miR-208a-mediated mitochondrial fission .
Action Environment
Actividad Biológica
The biological activity of Calhex 231 hydrochloride has been studied in a variety of in vivo and in vitro studies. In vivo studies have demonstrated that this compound is capable of inhibiting the activity of PLC and blocking the downstream signaling pathways that are mediated by IP3 and DAG. In addition, in vitro studies have shown that this compound is capable of blocking the activation of the MAPK and PI3K pathways, as well as the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in a variety of in vivo and in vitro studies. In vivo studies have demonstrated that this compound is capable of inhibiting the activity of PLC and blocking the downstream signaling pathways that are mediated by IP3 and DAG. In addition, in vitro studies have shown that this compound is capable of blocking the activation of the MAPK and PI3K pathways, as well as the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of Calhex 231 hydrochloride in laboratory experiments has several advantages. First, it is a highly potent and selective inhibitor of PLC, which allows for the precise control of PLC activity in cell cultures. Second, it is a small molecule, which makes it easy to deliver to cells. Finally, it is a water-soluble compound, which makes it easy to use in a variety of laboratory experiments.
However, there are also some limitations to the use of this compound in laboratory experiments. First, it is not a cell-permeable compound, which means that it must be delivered to cells using an appropriate delivery system. Second, it is not a cell-specific inhibitor, which means that it can potentially affect other enzymes and pathways in cells.
Direcciones Futuras
The future of Calhex 231 hydrochloride research is promising, as the compound has shown potential for use in a variety of scientific research applications. Possible future directions for research include further investigation into the role of PLC in signal transduction pathways, the regulation of gene expression, and the control of cell proliferation, differentiation, and migration. In addition, further studies into the pharmacodynamics of this compound, as well as its potential therapeutic applications, are warranted. Finally, further research into the delivery systems for this compound, as well as the development of cell-specific inhibitors of PLC, could open up new avenues of research.
Safety and Hazards
Calhex 231 hydrochloride is classified as a combustible solid . It has a WGK of 3 . The flash point is not applicable . For safe handling, ensure adequate ventilation and provide accessible safety shower and eye wash station . Personal protective equipment such as safety goggles with side-shields, protective gloves, and impervious clothing are recommended .
Propiedades
IUPAC Name |
4-chloro-N-[(1S,2S)-2-[[(1R)-1-naphthalen-1-ylethyl]amino]cyclohexyl]benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27ClN2O.ClH/c1-17(21-10-6-8-18-7-2-3-9-22(18)21)27-23-11-4-5-12-24(23)28-25(29)19-13-15-20(26)16-14-19;/h2-3,6-10,13-17,23-24,27H,4-5,11-12H2,1H3,(H,28,29);1H/t17-,23+,24+;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZPHZSFSFANQIS-GRFVZBLOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NC3CCCCC3NC(=O)C4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC2=CC=CC=C21)N[C@H]3CCCC[C@@H]3NC(=O)C4=CC=C(C=C4)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-N-[2-methoxy-4-[4-[(4-methylpiperazin-1-yl)methyl]triazol-1-yl]phenyl]-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine](/img/structure/B3028517.png)

![cyclo[Arg-Gly-Asp-D-Tyr-Lys]](/img/structure/B3028522.png)










